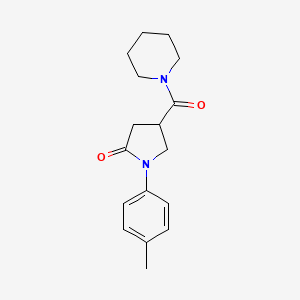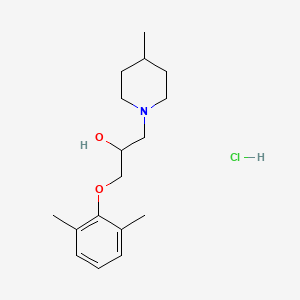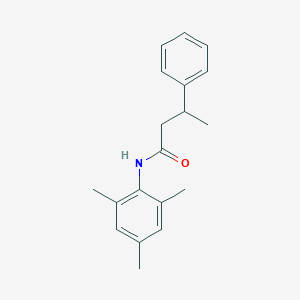![molecular formula C19H29NO3 B5210194 ethyl 1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxylate](/img/structure/B5210194.png)
ethyl 1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxylate, also known as MEPHEDRONE, is a synthetic stimulant drug belonging to the cathinone class. It is a designer drug that was first synthesized in 1929 and has been used as a recreational drug since the early 2000s. MEPHEDRONE has been banned in many countries due to its potential for abuse and harmful effects on health. However, it has also been used in scientific research for its unique properties and mechanism of action.
Mechanism of Action
Ethyl 1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxylate acts as a monoamine transporter substrate, which means that it is taken up by the transporters responsible for the reuptake of dopamine, serotonin, and norepinephrine. Once inside the neuron, this compound displaces these neurotransmitters from their storage vesicles, causing them to be released into the synapse. This leads to an increase in the concentration of these neurotransmitters in the synapse, which produces the characteristic effects of this compound.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems and dehydration. It also causes vasoconstriction, which can lead to tissue damage and necrosis. Long-term use of this compound can lead to addiction, tolerance, and withdrawal symptoms.
Advantages and Limitations for Lab Experiments
Ethyl 1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxylate has several advantages for use in laboratory experiments. It is a potent and selective stimulant that can be used to study the effects of dopamine, serotonin, and norepinephrine on the brain. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has several limitations as well. It is a controlled substance that requires special permits and precautions for handling and disposal. It is also highly addictive and can have harmful effects on health, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on ethyl 1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxylate. One area of interest is the development of new drugs based on the structure of this compound that have fewer side effects and are less addictive. Another area of interest is the study of the long-term effects of this compound on the brain and body, particularly with regards to addiction and withdrawal symptoms. Finally, there is a need for more research on the use of this compound in the treatment of certain medical conditions, such as depression and attention deficit hyperactivity disorder.
Synthesis Methods
Ethyl 1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxylate can be synthesized from a variety of starting materials, including 4-methylpropiophenone and methylamine. The synthesis involves a series of chemical reactions, including reduction, alkylation, and esterification. The final product is a white crystalline powder that is usually sold in the form of tablets or capsules.
Scientific Research Applications
Ethyl 1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxylate has been used in scientific research to study its effects on the central nervous system. It has been shown to have a similar mechanism of action to other stimulant drugs such as amphetamines and cocaine. This compound increases the release of dopamine, serotonin, and norepinephrine in the brain, leading to feelings of euphoria, increased energy, and heightened alertness.
properties
IUPAC Name |
ethyl 1-[4-(4-methoxyphenyl)butan-2-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-4-23-19(21)17-11-13-20(14-12-17)15(2)5-6-16-7-9-18(22-3)10-8-16/h7-10,15,17H,4-6,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIHGQBQPHGVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5210117.png)
![7,10-diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5210123.png)
![6-ethyl-N-4-pyridinylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5210127.png)

![methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B5210151.png)

![4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5210156.png)
![7-nitro-4,11-diazahexacyclo[12.6.6.0~2,13~.0~5,10~.0~15,20~.0~21,26~]hexacosa-5,7,9,15,17,19,21,23,25-nonaene-3,12-dione](/img/structure/B5210160.png)
![methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate](/img/structure/B5210168.png)
![1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5210173.png)
![2-ethyl-3-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5210175.png)
![ethyl 4-{5-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-furyl}benzoate](/img/structure/B5210201.png)
